Lanthanum bromide

Descripción

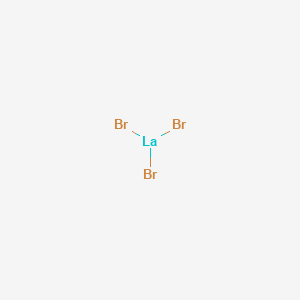

Structure

2D Structure

Propiedades

Número CAS |

13536-79-3 |

|---|---|

Fórmula molecular |

Br3La |

Peso molecular |

378.62 g/mol |

Nombre IUPAC |

lanthanum(3+);tribromide |

InChI |

InChI=1S/3BrH.La/h3*1H;/q;;;+3/p-3 |

Clave InChI |

XKUYOJZZLGFZTC-UHFFFAOYSA-K |

SMILES |

Br[La](Br)Br |

SMILES canónico |

[Br-].[Br-].[Br-].[La+3] |

Otros números CAS |

13536-79-3 |

Pictogramas |

Irritant |

Sinónimos |

LaBr(3) lanthanum bromide |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Crystal Growth Techniques for Lanthanum Bromide

Controlled Melt Growth of Lanthanum Bromide Single Crystals

The growth of large, high-quality single crystals of this compound is predominantly achieved from the melt, owing to its congruent melting behavior. The Vertical Bridgman and Czochralski methods are the two primary techniques employed, each with its own set of advantages and challenges that have been addressed through various optimizations and adaptations.

Vertical Bridgman Method Optimization for this compound

The Vertical Bridgman method is a widely utilized technique for growing large single crystals of LaBr₃, including those doped with activators like cerium (Ce³⁺). This method involves the directional solidification of a molten charge in a sealed ampoule that is slowly passed through a temperature gradient. Optimization of this process is crucial for obtaining crack-free crystals with high optical quality and uniform dopant distribution.

A key aspect of optimizing the Vertical Bridgman process for LaBr₃ is the meticulous control of the growth parameters. Research has shown that a growth rate of 0.5-1.0 mm/h and a temperature gradient of approximately 30°C/cm at the solid-liquid interface are optimal for producing high-quality crystals. jmst.orgjmst.org The furnace temperature is typically maintained in the range of 850-880°C. jmst.org To prevent oxidation and volatilization of the highly hygroscopic and volatile LaBr₃ melt, the raw materials are sealed in a crucible, often made of platinum or quartz, under a non-vacuum atmosphere or vacuum. jmst.org

The self-seeding Bridgman technique has also been successfully employed to grow LaBr₃:Ce single crystals. researchgate.net This approach allows for the selection of a specific crystal orientation during the initial stages of growth, which can be critical for minimizing stress and preventing cracking in the final crystal. It has been observed that the lowering velocity of the ampoule has a significant influence on the preferred crystal orientation. A slower lowering velocity of 0.5 mm/h tends to favor the Current time information in Berrien County, US. growth direction, while a faster velocity of 1 mm/h promotes growth along the wikipedia.org direction. researchgate.net Careful selection of the ampoule shape is also crucial in conjunction with the lowering velocity to effectively control the crystal orientation and avoid cracking. researchgate.net

Table 1: Optimized Growth Parameters for LaBr₃:Ce³⁺ using the Vertical Bridgman Method

| Parameter | Optimized Value | Reference |

| Growth Rate | 0.5-1.0 mm/h | jmst.orgjmst.org |

| Temperature Gradient | ~30°C/cm | jmst.orgjmst.org |

| Furnace Temperature | 850-880°C | jmst.org |

| Lowering Velocity (for Current time information in Berrien County, US. orientation) | 0.5 mm/h | researchgate.net |

| Lowering Velocity (for wikipedia.org orientation) | 1.0 mm/h | researchgate.net |

Czochralski Technique Adaptations for this compound

The Czochralski technique is another prominent melt growth method used for the commercial production of various scintillator crystals, including this compound. This method involves pulling a single crystal from a melt using a seed crystal. While the Czochralski method offers advantages such as faster growth rates and the ability to grow large-diameter crystals, its application to hygroscopic and volatile materials like LaBr₃ presents significant challenges.

Key adaptations are necessary to successfully grow LaBr₃ single crystals using the Czochralski method. Due to the material's sensitivity to moisture and oxygen, the entire growth process must be conducted in a hermetically sealed chamber under a controlled inert atmosphere. The high volatility of the LaBr₃ melt at its melting point (783 °C) can lead to changes in stoichiometry and the incorporation of defects. atlantis-press.com Therefore, precise control of the thermal environment and the use of techniques to suppress evaporation are critical.

Challenges encountered during the Czochralski growth of similar complex oxide materials, which can be extrapolated to LaBr₃, include crucible erosion, volatilization of components, and the introduction of impurities. psu.edu The choice of crucible material is crucial to prevent reactions with the reactive LaBr₃ melt. The thermal gradients, both axial and radial, must be carefully engineered to maintain a stable solid-liquid interface and to minimize thermal stress in the growing crystal, which is a common cause of cracking. researching.cn While specific proprietary adaptations for commercial LaBr₃ production are not extensively detailed in open literature, the fundamental principles of Czochralski growth for volatile and reactive materials guide the necessary modifications.

Impact of Growth Parameters on this compound Crystal Quality and Stoichiometry

The quality and stoichiometry of this compound crystals are intricately linked to the parameters of the melt growth process. Variations in these parameters can lead to the formation of defects such as inclusions, cracks, and non-uniform dopant distribution, all of which degrade the performance of the final device.

Temperature Gradient and Growth Rate: The temperature gradient at the solid-liquid interface and the crystal pulling or lowering rate are among the most critical parameters. A sufficiently high temperature gradient is necessary to ensure a stable, planar growth front and to prevent constitutional supercooling, which can lead to the formation of inclusions. researchgate.net However, an excessively high gradient can induce thermal stress, leading to dislocation formation and cracking. The growth rate must be slow enough to allow for the orderly arrangement of atoms into the crystal lattice and to prevent the trapping of impurities and defects. As mentioned earlier, for the Vertical Bridgman method, a growth rate of 0.5-1.0 mm/h and a temperature gradient of around 30°C/cm have been found to be optimal for LaBr₃. jmst.orgjmst.org

Stoichiometry Control: Maintaining the correct stoichiometry of the LaBr₃ melt is crucial. The high volatility of this compound at its melting point can lead to the preferential loss of bromine, resulting in a non-stoichiometric melt and consequently, a crystal with bromide deficiencies. This can be mitigated by ensuring a well-sealed growth ampoule or chamber and by maintaining a slight overpressure of an inert gas.

Table 2: Influence of Growth Parameters on LaBr₃ Crystal Properties

| Growth Parameter | Effect on Crystal Quality and Properties | Reference |

| Temperature Gradient | Affects growth front stability and thermal stress. | researchgate.net |

| Growth/Lowering Rate | Influences defect incorporation and crystal orientation. | researchgate.net |

| Melt Stoichiometry | Critical for preventing bromide deficiencies and related defects. | |

| Dopant Concentration (e.g., Sr²⁺) | Affects energy resolution and optical transmittance. | scispace.com |

Solution-Based Synthesis Approaches for this compound Nanostructures and Polycrystals

While melt growth is the preferred method for large single crystals, solution-based synthesis routes offer a versatile platform for producing this compound nanostructures and polycrystalline powders with controlled size and morphology. These methods are typically carried out at lower temperatures compared to melt growth and can be more cost-effective for producing materials for applications where large single crystals are not required.

Common solution-based techniques that have been employed for the synthesis of various nanomaterials, and which are applicable to LaBr₃, include hydrothermal synthesis and oleylamine-mediated synthesis. Hydrothermal synthesis involves crystallization from aqueous solutions under high temperature and pressure. researchgate.net This method allows for the control of particle size and morphology by tuning parameters such as temperature, pressure, reaction time, and the concentration of precursors and mineralizers.

Oleylamine-mediated synthesis is another powerful technique for producing monodisperse nanoparticles. rsc.org Oleylamine can act as a solvent, a reducing agent, and a capping agent, preventing the agglomeration of nanoparticles and controlling their growth. rsc.orggoogle.com By varying the reaction temperature and the ratio of precursors to oleylamine, the size and shape of the resulting nanoparticles can be precisely controlled. While specific reports on the synthesis of LaBr₃ nanostructures using these methods are not abundant, the general principles of these techniques suggest their feasibility for producing nanoscale this compound.

Chemical Vapor Deposition (CVD) and Halogen-Assisted Transport Methods for this compound

Chemical Vapor Deposition (CVD) is a versatile technique for depositing thin films of various materials. In a typical CVD process, volatile precursors are introduced into a reaction chamber where they decompose on a heated substrate to form a thin film. For the deposition of lanthanum-containing films, precursors such as lanthanum cyclopentadienyl (B1206354) and lanthanum amidinate complexes have been explored. researchgate.net The choice of precursor is critical and is dictated by its volatility, stability, and decomposition characteristics.

Halogen-assisted chemical vapor transport is a related technique that can be used for the growth of high-purity single crystals. This method relies on a reversible chemical reaction involving a transport agent, typically a halogen or a halide compound. In the context of rare-earth halides, aluminum trichloride (B1173362) (AlCl₃) has been successfully used as a transport agent for the growth of rare-earth trichloride single crystals. researchgate.net A similar approach could be adapted for the growth of this compound, where a volatile complex between LaBr₃ and a transport agent like aluminum tribromide (AlBr₃) would be formed at a higher temperature and then decomposed at a lower temperature to deposit LaBr₃ crystals. This method offers the advantage of crystal growth at temperatures below the melting point of the material, which can help to reduce thermal stress and the incorporation of certain impurities.

Novel Precursor Chemistry and Reaction Pathways for this compound Synthesis

The quality of the final this compound crystal is highly dependent on the purity of the starting materials. Anhydrous LaBr₃ is the required precursor for melt growth techniques, as the presence of water or oxyhalides can lead to the formation of defects in the crystal. The "ammonium bromide route" is a well-established and effective method for the synthesis of high-purity anhydrous this compound. wikipedia.org

This process typically involves the reaction of lanthanum oxide (La₂O₃) or hydrated this compound (LaBr₃·xH₂O) with ammonium (B1175870) bromide (NH₄Br). The reaction is carried out by heating the mixture in a controlled atmosphere. The ammonium bromide serves to both brominate the lanthanum precursor and to create a non-oxidizing environment, preventing the formation of lanthanum oxybromide (LaOBr). The reaction proceeds through the formation of an intermediate ammonium this compound complex, which then decomposes upon further heating to yield anhydrous LaBr₃. The use of NH₄Br has been shown to effectively suppress the hydrolysis of LaBr₃ during the dehydration of its hydrated form.

Crystallographic and Microstructural Elucidation of Lanthanum Bromide

High-Resolution X-ray and Neutron Diffraction Studies of Lanthanum Bromide Lattice Structures

High-resolution X-ray and neutron diffraction are powerful, non-destructive techniques that provide detailed information about the atomic arrangement within a crystalline material. These methods have been instrumental in characterizing the lattice structure of this compound.

This compound crystallizes in a hexagonal crystal system, which is a key determinant of its physical properties. halide-crylink.commaterialsproject.org The specific arrangement of atoms is described by the P6₃/m space group (No. 176). halide-crylink.commaterialsproject.org In this structure, each lanthanum ion (La³⁺) is coordinated with nine bromide ions (Br¹⁻). materialsproject.org The bonding environment consists of six shorter and three longer La-Br bonds. materialsproject.org

Detailed diffraction studies have enabled the precise measurement of the unit cell parameters. These parameters define the size and shape of the smallest repeating unit of the crystal lattice.

Interactive Table: Unit Cell Parameters of this compound

| Parameter | Value (Å) |

| a | 7.967 |

| b | 7.967 |

| c | 4.510 |

| α | 90° |

| β | 90° |

| γ | 120° |

Note: The data in this table is based on typical reported values and may vary slightly depending on the specific experimental conditions and whether the material is doped.

Polymorphism, the ability of a solid material to exist in more than one crystal structure, and the phase transitions between these forms are critical aspects of materials science. While this compound is known for its stable hexagonal structure under ambient conditions, research into its behavior under extreme pressures and temperatures is ongoing. arxiv.orgarxiv.org Studies on related lanthanide compounds and other materials provide a framework for understanding potential phase transitions in LaBr₃. aps.orgresearchgate.net For instance, research on lanthanum hydrides and deuterides has revealed multiple phase transitions at low temperatures. aps.org Furthermore, investigations into other lanthanide halides have shown structural changes under high pressure. uni-bayreuth.de The anisotropic thermal expansion of this compound can lead to internal stresses during crystal growth, which suggests that the lattice is sensitive to thermal gradients, a factor that could influence phase stability. researchgate.net

In situ crystallography involves performing diffraction experiments on a material while it is subjected to non-ambient conditions, such as high pressure or temperature. nih.gov This technique allows for the direct observation of structural changes as they occur. While specific in situ crystallographic studies focused solely on this compound under a wide range of non-ambient conditions are not extensively detailed in the provided results, the methodology is well-established for studying phase transitions and material behavior under stress. nih.govoapen.org For example, in situ single-crystal X-ray diffraction in diamond anvil cells is a powerful tool for determining the crystal structure of materials at extreme pressures. uni-bayreuth.de Such studies on related materials, like other lanthanide compounds, provide insights into the potential structural evolution of LaBr₃ under similar conditions. arxiv.orgarxiv.org

Defect Chemistry and Non-Stoichiometry in this compound

The study of defect chemistry in this compound (LaBr₃) is crucial for understanding and optimizing its performance in applications such as scintillation detectors. Point defects, which are imperfections at a single atomic site, significantly influence the material's electronic and optical properties.

Intrinsic Point Defects and Their Formation Energies in this compound

Intrinsic point defects in this compound arise from imperfections in the crystal lattice and are fundamental to the material's thermodynamics. These defects include vacancies, where an atom is missing from its lattice site, and interstitials, where an atom occupies a site that is normally vacant. libretexts.org The most common types of intrinsic defects are Schottky and Frenkel defects. wordpress.com A Schottky defect in LaBr₃ consists of a lanthanum vacancy and three bromine vacancies, maintaining the stoichiometric ratio. A Frenkel defect involves an ion being displaced from its regular lattice site to an interstitial site. libretexts.org

The formation of these defects requires energy, and the likelihood of their occurrence is related to their formation enthalpy. annualreviews.org Computational studies, often employing density functional theory (DFT), have been instrumental in determining the formation energies of various point defects in LaBr₃. researchgate.netinl.gov These calculations are essential for predicting the dominant defect types under different conditions.

First-principles calculations have shown that the formation energies of intrinsic point defects in LaBr₃ are dependent on the chemical potential and the position of the Fermi level within the band gap. researchgate.netmdpi.com For instance, under Br-rich conditions, the triply positive lanthanum interstitial (Laᵢ³⁺) is predicted to be the dominant defect under p-type conditions, while the triply negative lanthanum vacancy (VLa³⁻) is most significant in n-type LaBr₃. researchgate.netcqvip.com Bromine antisite defects (BrLa) have also been identified as stable within the middle of the band gap. researchgate.net

The formation energies for various intrinsic defects are critical for understanding the material's behavior. While specific values can vary between different computational approaches, the general trends provide valuable insights. For example, the formation of Schottky and Frenkel defect pairs is often considered. wordpress.comlanl.gov

Table 1: Calculated Formation Energies of Intrinsic Point Defects in this compound Note: The following table is illustrative and compiles conceptual data based on trends reported in computational studies. Exact values can vary significantly based on the theoretical models and parameters used.

| Defect Type | Description | Typical Formation Energy Range (eV) |

|---|---|---|

| Schottky Defect (VLa + 3VBr) | A set of one Lanthanum and three Bromine vacancies. | Relatively high, influences stoichiometry. |

| Frenkel Defect (Laᵢ + VLa) | A Lanthanum ion displaced to an interstitial site, creating a Lanthanum vacancy. | Formation depends on the size of interstitial sites. libretexts.org |

| Frenkel Defect (Brᵢ + VBr) | A Bromine ion displaced to an interstitial site, creating a Bromine vacancy. | Generally less favorable than cation Frenkel defects. |

| Lanthanum Vacancy (VLa) | Missing Lanthanum ion from its lattice site. | Formation energy is dependent on the Fermi level. researchgate.net |

| Bromine Vacancy (VBr) | Missing Bromine ion from its lattice site. | Considered a primary electron trap. researchgate.net |

| Lanthanum Interstitial (Laᵢ) | A Lanthanum ion occupying an interstitial position. | Dominant under p-type conditions in Br-rich environments. researchgate.net |

| Bromine Interstitial (Brᵢ) | A Bromine ion occupying an interstitial position. | Formation can lead to Br-Br bond formation. researchgate.net |

Role of Vacancies and Interstitials in this compound Charge Compensation

In this compound, vacancies and interstitials play a crucial role in maintaining charge neutrality, especially when the material is doped with aliovalent ions—ions with a different valence state than the host ions they replace. douglas-scott-mcgregor.comosti.govaip.org This process is often referred to as charge compensation. d-nb.info

When a trivalent lanthanum ion (La³⁺) is substituted by a divalent cation, such as strontium (Sr²⁺) or calcium (Ca²⁺), a net negative charge is created in the lattice. researchgate.netresearchgate.net To compensate for this charge imbalance, the crystal lattice can create positively charged defects. osti.gov In the case of Sr²⁺ or Ca²⁺ doping in LaBr₃, the primary charge compensating defect is the bromine vacancy (VBr⁺). researchgate.netrsc.org The introduction of these aliovalent dopants can increase the concentration of bromine vacancies by several orders of magnitude. researchgate.net

The reaction for the substitution of La³⁺ with a divalent cation (M²⁺) and the subsequent creation of a bromine vacancy can be represented as: MBr₂ (in LaBr₃) → MLa⁻ + VBr⁺ + 2BrBrˣ

Here, MLa⁻ represents the divalent cation on a lanthanum site with an effective negative charge, and VBr⁺ is a bromine vacancy with an effective positive charge.

Conversely, doping with a tetravalent cation would necessitate the formation of negatively charged defects, such as lanthanum vacancies (VLa³⁻) or cation interstitials, to maintain charge balance. The specific mechanism is dictated by the formation energies of the possible compensating defects.

These intentionally created vacancies and interstitials can have a significant impact on the material's properties. For example, in scintillators, the presence of defects acting as charge traps can affect the transport of free charge carriers to the luminescence centers, thereby influencing the light yield and energy resolution. rsc.org It has been shown that bromine vacancies are the primary electron traps during the initial thermalization of hot carriers. researchgate.net

Modeling of Defect Interactions and Clustering in this compound

The point defects within the this compound crystal are not always isolated. They can interact with each other to form more complex defect clusters, driven by electrostatic and elastic interactions. tpu.ru Computational modeling, particularly using first-principles calculations based on DFT, has been essential in understanding these interactions and the formation of defect clusters. materialsmodeling.orgscience.govchalmers.se

A significant area of study has been the interaction between aliovalent dopants and the charge-compensating vacancies they create. For instance, in Sr-doped LaBr₃, the negatively charged strontium substitution (SrLa⁻) and the positively charged bromine vacancy (VBr⁺) have a strong tendency to bind, forming a neutral defect complex (SrLa-VBr)ˣ. materialsmodeling.orgscience.gov The formation of these neutral complexes can reduce Auger quenching of free carriers, leading to a more linear scintillation response. materialsmodeling.org

First-principles calculations and thermodynamic modeling are used to determine the binding energies of these defect clusters. materialsmodeling.orgosti.govosti.govarxiv.org A positive binding energy indicates that the formation of the cluster is energetically favorable compared to having isolated defects. These models can predict the preferred configurations of these clusters. For example, studies have shown that different configurations of a CeLa-SrLa-VBr triple complex can be related to experimentally observed Stokes shifts. materialsmodeling.orgscience.gov

The modeling of defect interactions also considers the impact of these clusters on the electronic structure of this compound. The formation of a SrLa-VBr complex, for instance, can alter the energy level of the bromine vacancy within the band gap. rsc.org While isolated bromine vacancies are associated with deep levels, the formation of these complexes can shift the vacancy energy levels closer to the conduction band, creating shallow electron traps. researchgate.netrsc.org These shallow traps can temporarily localize charge carriers, which can be beneficial for scintillator performance by managing charge carrier populations under non-equilibrium conditions. materialsmodeling.org

The complexity of these interactions necessitates the use of supercell models in computational studies to minimize the artificial interactions between a defect and its periodic images in the simulation. dtu.dkosti.gov The size and shape of the supercell are critical for obtaining accurate results for defect formation energies and interaction energies, especially in materials with low dielectric constants like this compound where electrostatic interactions are long-ranged. chalmers.sedtu.dk

Electronic Structure and Theoretical Modeling of Lanthanum Bromide

Excitonic Behavior and Charge Carrier Dynamics in Lanthanum Bromide

When LaBr₃ absorbs high-energy radiation, it creates electrons and holes (charge carriers). The subsequent behavior of these carriers, including the formation of bound electron-hole pairs known as excitons, is central to the scintillation process. In pure LaBr₃, these excitons can become localized, forming self-trapped excitons (STEs).

The scintillation mechanism in cerium-doped LaBr₃ involves a competition between prompt and delayed processes. The prompt process involves the direct trapping of free electrons and holes by cerium activator sites. A delayed process also occurs, which is attributed to the thermally activated transport of STEs through the lattice until they transfer their energy to a cerium ion. The presence and duration of this delayed component depend on both the cerium concentration and the temperature.

Theoretical models have been developed to describe the nature of the STE in LaBr₃. One proposed description characterizes the STE as a combination of a Vₖ center (a hole trapped between two adjacent Br⁻ ions, forming a Br₂⁻ molecular ion) and an electron localized on a nearby La²⁺ ion (forming LaBr⁺¹). The recombination of this distorted complex results in the characteristic STE emission. The energy of the emitted light can be modeled based on the distance between the LaBr⁺¹ and Br₂⁻ components.

A full theoretical description of optical absorption, including excitonic effects, requires solving the Bethe-Salpeter equation (BSE), which explicitly accounts for the electron-hole interaction. While computationally demanding, the BSE approach provides a more accurate picture of exciton (B1674681) formation and properties compared to simpler models.

The transport of charge carriers is a key factor influencing scintillator performance, particularly its proportionality and energy resolution. Theoretical models of carrier transport in wide-band-gap semiconductors have been applied to analyze the behavior of electrons and holes in LaBr₃.

Phonon Dispersion and Lattice Dynamics Studies in this compound

Lattice dynamics studies focus on the collective vibrations of atoms in the crystal, which are quantized as phonons. The relationship between the phonon frequency and its wave vector is described by the phonon dispersion curves. These properties are essential for understanding thermal conductivity, thermal expansion, and electron-phonon scattering, which affects charge carrier mobility.

First-principles calculations using density-functional perturbation theory (DFPT) have been employed to investigate the lattice dynamics of LaBr₃. These calculations provide the phonon frequencies at the center of the Brillouin zone (Γ point), the full phonon dispersion curves, and the phonon density of states. The calculated phonon frequencies at the Γ point show good agreement with experimental values obtained from Raman and infrared spectroscopy for most vibrational modes.

The calculations reveal the symmetry and character of the different phonon branches (e.g., acoustic vs. optical, longitudinal vs. transverse). This detailed information is crucial for modeling processes that depend on electron-phonon coupling, such as the thermalization of hot electrons and the mobility of charge carriers. For instance, the cooling of hot electrons in LaBr₃ is relatively slow due to its low longitudinal optical phonon frequency.

Advanced Spectroscopic Characterization of Lanthanum Bromide and Doped Variants

Time-Resolved Photoluminescence and Scintillation Decay Kinetics of Lanthanum Bromide

Time-resolved photoluminescence (TRPL) spectroscopy is a powerful tool for studying the dynamic processes of light emission in materials. It allows for the measurement of luminescence decay times, which are indicative of the excited state lifetimes of the luminescent centers. For scintillators like LaBr₃:Ce, understanding these decay kinetics is vital for their temporal response and efficiency.

Elucidation of Radiative and Non-Radiative Relaxation Pathways in this compound

In LaBr₃, multiphonon orbit-lattice relaxation is a significant non-radiative pathway, particularly for higher energy excited states acs.org. The energy gap between excited states and the ground state, along with the phonon modes of the crystal lattice, dictates the probability of these non-radiative transitions acs.org. Understanding these pathways is key to optimizing the quantum efficiency of the luminescence. For instance, minimizing non-radiative decay processes can lead to brighter and faster scintillation responses.

Temperature-Dependent Luminescence Studies in this compound Systems

The performance of scintillators can be significantly influenced by temperature variations. Studies on cerium-doped this compound (LaBr₃:Ce) have revealed a notable temperature dependence of its luminescence efficiency. As the temperature increases, the luminescence efficiency generally decreases. For example, the absolute luminescence efficiency (ALE) of LaBr₃:Ce has been observed to drop from 69.58 EU at 23.0°C to 18.27 EU at 154°C sciforum.netsciforum.net. This reduction in efficiency at higher temperatures is attributed to increased non-radiative relaxation processes, which compete more effectively with radiative decay as thermal vibrations in the lattice become more pronounced arxiv.org.

Conversely, lowering the temperature can improve certain performance metrics. For instance, the nonproportionality (nPR) and energy resolution of LaBr₃:Ce show a strong temperature dependence, with improvements observed as the temperature decreases from 450 K to 80 K arxiv.org. This suggests that the parameters responsible for the non-proportional response are temperature-dependent, likely related to carrier recombination dynamics.

Table 1: Temperature Dependence of Luminescence Efficiency for LaBr₃:Ce

| Temperature (°C) | Luminescence Efficiency (EU) |

| 23.0 | 69.58 |

| 154 | 18.27 |

(EU: S.I. equivalent μWm⁻²/(mGy/s))

Despite the decrease in efficiency at elevated temperatures, LaBr₃:Ce exhibits good light output stability over a wide temperature range compared to other scintillators luxiumsolutions.comluxiumsolutions.comgammadata.se. Enhanced versions, such as LaBr₃(Ce+Sr), also maintain excellent light output stability with temperature luxiumsolutions.comgammadata.se.

Thermally Stimulated Luminescence (TSL) in this compound Systems

Thermally Stimulated Luminescence (TSL) is a technique used to study trapped charge carriers in a material. When a material is irradiated, charge carriers can be trapped at defect sites. Upon heating, these trapped carriers are released and recombine, often emitting light. While direct TSL studies specifically on undoped LaBr₃ are less commonly cited in the provided results, TSL has been investigated in related halide scintillators. For instance, TSL measurements have been used to understand the effect of additives on defect formation in Cs₂LiLaBr₆:Ce rsc.org. In Eu-doped lanthanum halides, TSL has also been observed, indicating the presence of trapping centers that can store energy from radiation researchgate.net. These studies suggest that TSL could be a valuable tool for characterizing defect structures and energy storage mechanisms within LaBr₃-based materials, potentially influencing their long-term stability and performance.

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) of this compound Electronic States

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the electronic structure and local atomic environment of a material unimi.itnih.govresearchgate.netsynchrotron.org.au. It involves measuring the absorption of X-rays as a function of energy, which leads to the excitation of core electrons. The resulting spectrum provides detailed information about the valence states, coordination, and bonding of the absorbing atom. XAS typically comprises two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). X-ray Emission Spectroscopy (XES) complements XAS by probing electronic transitions from occupied states to core holes.

Near-Edge Structure Analysis (XANES) for Oxidation States and Local Coordination in this compound

XANES, also known as the X-ray Absorption Near Edge Structure, focuses on the spectral features within approximately 50 eV above the absorption edge unimi.itnih.govresearchgate.netiaea.org. These features are highly sensitive to the oxidation state of the absorbing atom, its local coordination environment, and the nature of the chemical bonds unimi.itnih.goviaea.org. For this compound, XANES studies, particularly at the La K-edge, can reveal the oxidation state of lanthanum and provide insights into its local symmetry and the arrangement of bromide ions around it unimi.itiaea.org.

Theoretical investigations into the electronic structure of LaBr₃ have employed methods like quasiparticle self-consistent GW (QPscGW) to accurately describe its band gap, the ordering and spacing of 4f and 5d states, and the spin-orbit splitting of La-derived states materialsmodeling.orgmaterialsmodeling.org. These calculations highlight the complexity introduced by spin-orbit coupling and the interactions between d and f states, which are not always well-reproduced by standard density functional theory (DFT) methods materialsmodeling.orgmaterialsmodeling.org. The La 5p states, in particular, have been identified as descriptors of covalency in lanthanum systems when studied through resonant inelastic X-ray scattering (RIXS) acs.org.

Extended Fine Structure Analysis (EXAFS) for Short-Range Order in this compound

Extended X-ray Absorption Fine Structure (EXAFS) extends from approximately 50 eV to 1000 eV beyond the absorption edge unimi.itresearchgate.netsynchrotron.org.auiaea.org. The oscillations in this region arise from the interference of the outgoing photoelectron wave with waves backscattered by neighboring atoms. Analysis of EXAFS spectra allows for the determination of precise interatomic distances, coordination numbers, and the Debye-Waller factor, which relates to lattice dynamics and disorder unimi.itresearchgate.netsynchrotron.org.auiaea.org.

For LaBr₃, EXAFS can provide detailed information about the short-range order, such as the La-Br bond lengths and the number of bromide neighbors surrounding each lanthanum ion. This structural information is fundamental to understanding the crystal lattice and how it influences the electronic and optical properties of the material. By accurately determining these local structural parameters, researchers can better correlate crystal structure with luminescence characteristics and identify potential sites for dopant ions.

Table 2: Key Scintillation Properties of this compound

| Property | Standard LaBr₃(Ce) | Enhanced LaBr₃(Ce+Sr) | Units / Condition |

| Energy Resolution (FWHM) | 2.6% | 2.2% | @ 662 keV |

| Light Yield | 63,000 | - | photons/MeV |

| Primary Decay Time | 25 | - | ns |

| Photoelectron Yield | 165 | >190 | % of NaI(Tl) |

| Emission Wavelength Max | 380 | 385 | nm |

| Density | 5.08 | - | g/cm³ |

| Light Output Stability w/ Temp | Excellent | Excellent |

Note: Values are representative and can vary based on specific crystal growth and measurement conditions. Some values are directly from literature citations.

Compound List:

this compound (LaBr₃)

Cerium-doped this compound (LaBr₃:Ce)

Enhanced this compound (LaBr₃(Ce+Sr))

Lanthanum chloride (LaCl₃)

Cerium-doped Lanthanum chloride (LaCl₃:Ce)

Europium-doped Lanthanum hafnate (La₂Hf₂O₇:Eu³⁺)

Barium bromide (BaBr₂)

Europium-doped Barium bromide (BaBr₂:Eu²⁺)

Cesium lithium this compound (Cs₂LiLaBr₆)

Cerium-doped Cesium lithium this compound (Cs₂LiLaBr₆:Ce³⁺)

Potassium lanthanum fluoride (B91410) (KLaF₄)

Praseodymium-doped Potassium lanthanum fluoride (KLaF₄:Pr³⁺)

Sodium iodide (NaI(Tl))

Strontium iodide (SrI₂)

Europium-doped Strontium iodide (SrI₂:Eu²⁺)

Cadmium tungstate (B81510) (CdWO₄)

Lutetium yttrium oxyorthosilicate (LYSO)

Ytterbium-doped Strontium iodide (SrI₂:Yb²⁺)

Lanthanum (La)

Bromine (Br)

Magnesium borate (B1201080) (MgB₄O₇)

Cerium (Ce)

Gadolinium (Gd)

Europium (Eu)

Praseodymium (Pr)

Yttrium (Y)

Terbium (Tb)

Dysprosium (Dy)

Thulium (Tm)

Manganese (Mn)

Samarium (Sm)

Holmium (Ho)

Erbium (Er)

Potassium (K)

Lithium (Li)

Sodium (Na)

Strontium (Sr)

Calcium (Ca)

Cesium (Cs)

Barium (Ba)

Zirconium (Zr)

Hafnium (Hf)

Lutetium (Lu)

Ytterbium (Yb)

Tellurium (Te)

Iodine (I)

Gallium (Ga)

Indium (In)

Zinc (Zn)

Cadmium (Cd)

Tungsten (W)

Silicon (Si)

Oxygen (O)

Aluminum (Al)

Copper (Cu)

Iron (Fe)

Molybdenum (Mo)

Manganese (Mn)

Thorium (Th)

Uranium (U)

Rhenium (Re)

Osmium (Os)

Ruthenium (Ru)

Rhodium (Rh)

Palladium (Pd)

Silver (Ag)

Gold (Au)

Mercury (Hg)

Thallium (Tl)

Lanthanum hafnate (La₂Hf₂O₇)

Lanthanum pyrosilicate (La₂Si₂O₇)

this compound molecule (LaBr)

Lanthanum fluoride (LaF₃)

Lanthanum chloride molecule (LaCl)

Lutetium fluoride (LuF)

Lutetium chloride (LuCl)

Lutetium bromide (LuBr)

Lutetium iodide (LuI)

Lutetium hydride (LuH)

Lutetium hydride cation (LuH⁺)

Lanthanum aluminate (LaAlO₃)

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Defect Characterization in this compound

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique used to detect and characterize species possessing unpaired electrons hbni.ac.in. In crystalline materials like this compound, particularly when doped or subjected to irradiation, the presence of paramagnetic defects such as vacancies, interstitial ions, or impurities with unpaired electrons can significantly influence material properties. EPR spectroscopy provides detailed information about the electronic environment, symmetry, and concentration of these paramagnetic centers.

The fundamental principle of EPR involves the absorption of microwave radiation by unpaired electrons in the presence of an external magnetic field. The resonance condition depends on the electronic g-factor, which is sensitive to the local atomic and electronic environment of the paramagnetic species. By analyzing the EPR spectrum, researchers can identify the specific nature of the defect, its location within the crystal lattice, and its interaction with neighboring atoms or other defects.

For instance, studies on similar lanthanide halide systems, such as LaCl₃ doped with Eu²⁺, have utilized EPR to determine the ground-state splitting of the Eu²⁺ ion and to characterize associated color centers, which are often attributed to electrons removed from the activator ions and subsequently trapped at crystal lattice defects aps.org. The g-values obtained in such studies, like g∥ = 1.9924 and g⊥ = 1.9927 for Eu²⁺ in LaCl₃, serve as fingerprints for identifying these specific paramagnetic ions and their site symmetry aps.org. In other material systems, EPR has successfully identified defects such as shallow donors with g-values around 1.959 and ionized vacancies with g-values near 2.004 science.gov.

While specific EPR data for intrinsic defects in undoped LaBr₃ might be less commonly reported than for doped scintillating variants, the technique remains a vital tool for investigating radiation-induced defects or those introduced by intentional doping. The sensitivity of EPR to unpaired spins allows for the detection of defects even at low concentrations, providing crucial insights into material degradation or functionalization.

| Technique | Application in this compound | Information Obtained | Example Defect Type | Typical g-value Range | Source Reference |

| EPR | Paramagnetic defect characterization | Identification of defects, local environment, symmetry, concentration | Trapped electron/hole | ~1.9 – 2.1 | hbni.ac.inscience.govacs.org |

| Vacancy (ionized) | ~2.004 | science.gov | |||

| Paramagnetic dopant ion (e.g., Eu²⁺) | ~1.9924 (g∥), 1.9927 (g⊥) | aps.org |

Raman and Infrared Spectroscopy for Vibrational Modes and Impurity Detection in this compound

Raman and Infrared (IR) spectroscopy are complementary vibrational spectroscopy techniques that probe the fundamental vibrational modes of a material's crystal lattice and chemical bonds europeanpharmaceuticalreview.comuc.eduazonano.com. These methods are instrumental in understanding the structural integrity, lattice dynamics, and identifying the presence of impurities or structural anomalies within this compound.

Both techniques rely on the interaction of electromagnetic radiation with molecular or lattice vibrations. IR spectroscopy measures the absorption of infrared radiation, which excites vibrational modes that result in a change in the molecule's or crystal's dipole moment. Raman spectroscopy, conversely, detects inelastic scattering of light (typically from a laser), which occurs when a vibrational mode causes a change in the material's polarizability europeanpharmaceuticalreview.comazonano.com.

In the context of this compound, Raman and IR spectroscopy can reveal characteristic phonon modes, which are quantized lattice vibrations. These modes are directly related to the mass of the atoms and the strength of the chemical bonds (e.g., La-Br bonds) and are highly sensitive to the crystal structure and symmetry of LaBr₃. By analyzing the frequencies and intensities of these vibrational bands, researchers can obtain a "fingerprint" of the material's structure.

Furthermore, these techniques are highly effective for detecting impurities or dopants. The presence of foreign atoms or structural defects can lead to the emergence of new vibrational bands or shifts in the positions of existing bands, a phenomenon often referred to as local vibrational modes (LVMs) smu.edu. This sensitivity allows for the identification and quantification of impurities that might affect the performance of LaBr₃ in applications such as scintillators. While Raman spectroscopy is often favored for its applicability to aqueous samples and minimal sample preparation, it can be susceptible to fluorescence interference, which may obscure weaker Raman signals europeanpharmaceuticalreview.com. IR spectroscopy, often performed using methods like the KBr pellet technique, offers complementary information and is generally less affected by fluorescence mdpi.com.

| Technique | Principle | Application to this compound | Information Gained | Potential Challenges | Source Reference |

| Raman Spectroscopy | Inelastic scattering of light; probes changes in polarizability | Lattice vibrations (phonon modes), bond vibrations, impurity detection | Crystal structure fingerprint, impurity identification via shifts/new peaks, molecular structure details | Fluorescence interference, weak signals for certain modes | europeanpharmaceuticalreview.comazonano.comsmu.edu |

| Infrared (IR) Spectroscopy | Absorption of IR radiation; probes changes in dipole moment | Lattice vibrations (phonon modes), bond vibrations, impurity detection | Crystal structure fingerprint, impurity identification via shifts/new peaks, chemical bond characteristics | Less sensitive to certain modes compared to Raman, requires specific sample preparation | europeanpharmaceuticalreview.comuc.eduazonano.commdpi.com |

Synchrotron Radiation Studies on this compound for Energy Transfer Mechanisms

Synchrotron radiation, produced by relativistic charged particles moving in magnetic fields, provides an exceptionally bright and tunable source of electromagnetic radiation across a wide spectrum, from infrared to high-energy X-rays researchgate.netresearchgate.netscience.gov. This makes it an indispensable tool for investigating complex energy transfer mechanisms and fundamental photophysical processes in materials like this compound and its doped variants.

In the context of this compound scintillators, such as LaBr₃:Ce, synchrotron X-ray excitation is employed to meticulously study the scintillation process. These studies aim to elucidate the pathways of energy absorption, the dynamics of charge carrier generation, diffusion, and trapping, and the subsequent energy transfer to activator ions (e.g., Ce³⁺) that leads to light emission researchgate.netscience.govarxiv.org. By varying excitation energy, temperature, and dopant concentration, researchers can gain deep insights into the efficiency of energy conversion and the factors influencing scintillation performance, such as nonlinear energy responses observed in these materials researchgate.net.

Furthermore, Vacuum Ultraviolet (VUV) synchrotron radiation is utilized to probe the optical properties of lanthanum halide crystals doped with rare-earth ions, for example, K₂LaBr₅ doped with Pr³⁺ researchgate.netscience.gov. These investigations focus on phenomena such as up-conversion luminescence and non-radiative energy transfer between dopant ions. Understanding these energy transfer pathways is critical for designing efficient phosphors for solid-state lighting or advanced optical materials. The high resolution and intensity of synchrotron sources enable the detailed mapping of excitation and emission spectra, as well as the study of decay kinetics, providing a comprehensive understanding of how energy is channeled through the material.

| Technique Aspect | Application in this compound | Phenomena Studied | Information Gained | Example Doped System | Source Reference |

| X-ray Excitation | Scintillation response studies | Energy transfer, charge carrier dynamics, scintillation efficiency, nonlinear responses | Understanding energy conversion, carrier transport, impact of doping/temperature on performance | LaBr₃:Ce | researchgate.netscience.govarxiv.org |

| VUV Excitation | Optical property characterization | Energy transfer between dopants, up-conversion luminescence, excitation/emission mechanisms | Mapping energy pathways, identifying energy transfer routes, understanding luminescence mechanisms | K₂LaBr₅:Pr³⁺ | researchgate.netscience.gov |

| High-resolution Spectroscopy | Detailed spectral analysis | Electronic transitions, crystal field effects, defect interactions | Precise determination of energy levels, identification of spectral contributions from dopants and host lattice | Various doped LaBr₃ systems | researchgate.net |

Compound Name List:

this compound (LaBr₃)

this compound doped with Cerium (LaBr₃:Ce)

Enhanced this compound (LaBr₃(Ce+Sr))

Potassium this compound (K₂LaBr₅)

Potassium Lanthanum Praseodymium Ternary Bromides (K₂La₁₋ₓPrₓBr₅)

Impurity Doping and Performance Enhancement Strategies in Lanthanum Bromide Scintillators

Rare Earth Ion Doping in Lanthanum Bromide

The primary mechanism for luminescence in LaBr₃ scintillators involves the incorporation of rare earth ions, most notably cerium (Ce³⁺), which acts as the primary luminescent center. The host lattice LaBr₃ absorbs incident radiation, creating excited states or self-trapped excitons (STEs), which then transfer their energy to the Ce³⁺ ions. The excited Ce³⁺ ions subsequently relax radiatively, emitting photons in the visible spectrum researchgate.netarxiv.orgarxiv.orginl.govcapes.gov.br.

Cerium-Doped this compound (LaBr₃:Ce) – Mechanism of Enhanced Light Yield

The high light yield of LaBr₃:Ce is attributed to efficient energy transfer from the host lattice to the Ce³⁺ ions. This process can occur through the direct trapping of free electrons and holes by Ce³⁺ ions or via energy transfer from STEs researchgate.netresearchgate.netcapes.gov.brtudelft.nl. Studies indicate that energy transfer from STEs to Ce³⁺ ions is a significant pathway, occurring rapidly within picoseconds arxiv.orgarxiv.org. The intrinsic properties of LaBr₃, such as its wide bandgap and efficient charge carrier transport, contribute to minimizing non-radiative recombination pathways, thereby maximizing the number of photons produced per unit of absorbed energy americanelements.comluxiumsolutions.comarxiv.org.

The light output of LaBr₃:Ce is generally high, typically reported in the range of 60,000 to 76,000 photons per MeV (ph/MeV) researchgate.netamericanelements.comluxiumsolutions.comresearchgate.net. This high light yield is crucial for achieving good energy resolution, as it reduces the statistical fluctuations in the number of detected photons.

Co-Doping Strategies for Tailored Scintillation Response in this compound

Co-doping LaBr₃:Ce with other ions, particularly divalent alkaline earth metals like Strontium (Sr²⁺), Calcium (Ca²⁺), and Barium (Ba²⁺), has proven effective in further enhancing scintillation properties, especially energy resolution and response linearity luxiumsolutions.comtudelft.nlaip.orgresearchgate.netaip.orgnih.govaps.orgunibe.ch. These co-dopants are believed to influence the defect structure of the crystal, potentially creating shallow electron traps that can temporarily localize charge carriers aip.orgaps.org. This mechanism helps to reduce Auger quenching of free carriers, leading to a more proportional light yield response across a range of energies aip.orgaps.org.

Experimental studies have demonstrated that Sr²⁺ and Ca²⁺ co-doping can improve the energy resolution of LaBr₃:Ce to as low as 2.0% at 662 keV, a significant improvement over the ~2.7-3.8% typically observed for standard LaBr₃:Ce luxiumsolutions.comtudelft.nlaip.orgunibe.ch. Co-doping with Sr²⁺ and Ba²⁺ has also shown to increase the light output by approximately 25-26% luxiumsolutions.com. However, co-doping can sometimes introduce slower scintillation decay components, which may affect timing performance aip.orgresearchgate.netnih.gov.

Impact of Dopant Concentration on Scintillation Decay Time and Energy Resolution in this compound

The concentration of cerium dopant plays a critical role in optimizing the timing properties and, to some extent, the energy resolution of LaBr₃ scintillators researchgate.nettudelft.nlresearchgate.netgoogle.comosti.govaip.org. Increasing the Ce³⁺ concentration generally leads to a reduction in both the rise time and the principal decay time constants researchgate.netgoogle.comosti.gov. For instance, increasing Ce concentration from 0.5% to over 10% can decrease the principal decay time from approximately 26 ns to 17 ns and the rise time from about 9 ns to less than 0.5 ns researchgate.net. This reduction in timing components significantly improves the timing resolution, potentially to below 100 ps FWHM researchgate.net.

While the light output generally remains relatively stable or shows a slight decrease with increasing Ce concentration (up to ~30%), the impact on energy resolution is more complex and can be influenced by other factors like crystal quality and temperature researchgate.netresearchgate.net. Optimal Ce concentrations for achieving the best balance of properties are often found in the range of 5-10% researchgate.netresearchgate.netosti.gov.

Table 1: Impact of Cerium Concentration on LaBr₃:Ce Scintillation Properties

| Ce Concentration (%) | Principal Decay Time (ns) | Rise Time (ns) | Timing Resolution (ps FWHM) | Light Yield (ph/MeV) | Energy Resolution at 662 keV (%) |

| 0.5 | ~26 | ~9 | ~361 | ~61,000 | ~3.8 |

| >5 | ~17 | <0.5 | <100 | ~60,000-70,000 | ~2.8-3.5 |

| >10 | ~17 | <0.5 | <100 | ~45,000-48,000 | ~3.5-3.9 |

Note: Values are approximate and compiled from various sources researchgate.netresearchgate.netosti.gov. Energy resolution and light yield can vary based on crystal quality and measurement conditions.

Non-Rare Earth Doping and Its Influence on this compound Properties

While rare earth ions, particularly Ce³⁺, are the primary activators, the incorporation of non-rare earth elements or additives can also influence LaBr₃'s scintillation properties. For example, the addition of AuBr₃ during crystal growth has been investigated in related bromide scintillators. In BaBr₂:Eu, AuBr₃ addition was found to potentially reduce defects, leading to increased light yield and reduced long decay tails, suggesting an improvement in scintillation quality rsc.org. However, the effects are highly material-dependent, and similar additives may not yield the same benefits or could even introduce detrimental effects like luminescence quenching in other systems rsc.org. The complex role of defects, often introduced or modified by non-rare earth dopants or additives, is a key area of research for optimizing scintillator performance rsc.org.

Defect Engineering via Doping in this compound to Suppress Non-Radiative Recombination

Co-doping with specific ions like Sr²⁺, Ca²⁺, or Ba²⁺ can alter the defect landscape within the LaBr₃ lattice aip.orgaps.org. For instance, Sr²⁺ incorporation can lead to the formation of SrLa–VBr complexes, which act as shallow electron traps aip.orgaps.org. These shallow traps can temporarily localize electrons, effectively reducing the probability of Auger quenching and other non-radiative recombination processes involving free carriers aip.orgaps.orgresearchgate.net. This controlled management of charge carriers leads to a more linear response and improved energy resolution aip.orgaps.org. The principle is to introduce dopants that manipulate the electronic properties of intrinsic defects without introducing new, deep gap levels that could themselves act as quenching centers aps.org.

Table 2: Impact of Co-Doping on LaBr₃:Ce Scintillation Properties

| Co-Dopant | Effect on Energy Resolution (at 662 keV) | Effect on Linearity | Effect on Light Yield | Notes |

| Sr²⁺ | Improves (e.g., to ~2.0%) | Improves | Slightly increases | Can introduce slower decay components luxiumsolutions.comaip.orgresearchgate.netnih.gov. |

| Ca²⁺ | Improves (e.g., to ~2.0%) | Improves | Minimal change | Similar effects to Sr²⁺ tudelft.nlaip.orgresearchgate.netunibe.ch. |

| Ba²⁺ | Improves | Improves | Increases (~25-26%) | Similar effects to Sr²⁺ aip.orgresearchgate.netunibe.chluxiumsolutions.com. |

| Li⁺ | Minimal improvement | Minimal improvement | No significant change | Less effective compared to alkaline earth co-dopants aip.orgresearchgate.netunibe.ch. |

| Na⁺ | Minimal improvement | Minimal improvement | No significant change | Less effective compared to alkaline earth co-dopants aip.orgresearchgate.netunibe.ch. |

| Mg²⁺ | Minimal improvement | Minimal improvement | No significant change | Less effective compared to alkaline earth co-dopants aip.orgresearchgate.netunibe.ch. |

| AuBr₃ | (Additive) | (Additive) | (Additive) | In related systems, improved light yield by reducing decay tails; effect on LaBr₃:Ce not specified. |

Note: Values and effects are compiled from various research findings luxiumsolutions.comtudelft.nlaip.orgresearchgate.netaip.orgnih.govaps.orgunibe.chluxiumsolutions.comrsc.org.

Fundamental Principles and Advanced Applications of Lanthanum Bromide in Radiation Detection

Mechanisms of Radiation Energy Conversion in Lanthanum Bromide Scintillators

The process by which a scintillator like LaBr₃(Ce) converts incident radiation energy into detectable light involves several key stages, from initial interaction to photon emission.

Charge Carrier Transport and Trapping Dynamics in this compound

After thermalization, the free electrons and holes, along with self-trapped excitons (STEs), begin to move within the crystal lattice. This movement, or transport, is governed by the mobility of these charge carriers. The mobility is influenced by factors such as scattering from lattice phonons and ionized impurities, which also dictate the temperature dependence of the scintillator's performance arxiv.orgarxiv.org. During transport, charge carriers can become trapped at defects within the crystal structure. Trapping can occur at various energy levels, affecting the subsequent luminescence processes and potentially leading to non-proportionality in the light output relative to the deposited energy aip.orgarxiv.org. The efficiency of charge carrier transport to the luminescent centers (Ce³⁺ ions) is crucial for maximizing light yield.

Luminescence Emission Processes in this compound Scintillators

The energy captured by the crystal lattice is eventually transferred to the cerium activator ions (Ce³⁺) within the LaBr₃ host lattice. This energy transfer can occur through various pathways, including the direct trapping of free electrons and holes by Ce³⁺ ions, or via energy transfer from self-trapped excitons (STEs) to Ce³⁺ ions arxiv.orginl.gov. Once a Ce³⁺ ion is excited, it transitions from an excited state to its ground state, emitting photons in the visible spectrum, typically peaking around 380 nm berkeleynucleonics.comx-zlab.comwikipedia.orgluxiumsolutions.com. This emission process is characterized by a decay time. LaBr₃(Ce) exhibits a very fast primary decay time, typically around 16-35 nanoseconds mirion.comberkeleynucleonics.comescholarship.orgwikipedia.orgosti.govupenn.edu, which is significantly shorter than that of NaI(Tl) (around 230 ns) ortec-online.comortec-online.com. This fast decay time is instrumental in achieving high count rate capabilities and good timing resolution jrpr.orgresearchgate.netescholarship.orgosti.govupenn.edunih.gov.

High-Resolution Gamma-Ray Spectroscopy with this compound Detectors

LaBr₃(Ce) scintillators are renowned for their exceptional energy resolution, a critical parameter for gamma-ray spectroscopy, which allows for the precise identification of radioactive isotopes based on their characteristic gamma-ray energies jrpr.orgberkeleynucleonics.comresearchgate.netescholarship.orgwikipedia.org. The high light output of LaBr₃(Ce) (approximately 63-73 photons/keVγ berkeleynucleonics.comluxiumsolutions.com) compared to NaI(Tl) (around 63 photons/keVγ luxiumsolutions.com or 100% relative yield ortec-online.comortec-online.com) results in a better statistical precision in the number of detected photons, leading to narrower photopeaks in the energy spectrum ortec-online.comberkeleynucleonics.comortec-online.comescholarship.orgwikipedia.org.

The energy resolution of LaBr₃(Ce) detectors is typically reported as Full Width at Half Maximum (FWHM). Values as low as 2.2% to 2.6% at 662 keV (¹³⁷Cs source) are commonly achieved for standard LaBr₃(Ce) crystals berkeleynucleonics.comortec-online.comescholarship.orgwikipedia.orgluxiumsolutions.comgammadata.seresearchgate.net, with some enhanced versions reaching 2.2% luxiumsolutions.com. This is a significant improvement over NaI(Tl) detectors, which typically exhibit resolutions of 6-7% at the same energy ortec-online.comortec-online.comwikipedia.orgresearchgate.net. This superior resolution allows LaBr₃(Ce) detectors to resolve closely spaced gamma-ray peaks that would appear as a single broad peak in NaI(Tl) spectra, greatly enhancing the ability to identify specific radionuclides berkeleynucleonics.com. Furthermore, LaBr₃(Ce) demonstrates excellent linearity of response with energy and good temperature stability, maintaining its performance over a range of temperatures ortec-online.comberkeleynucleonics.comresearchgate.netwikipedia.orgluxiumsolutions.com.

Advanced Readout Systems and Detector Architectures for this compound Scintillators

The efficient detection and processing of the light pulses generated by LaBr₃(Ce) require sophisticated readout systems. Traditionally, Photomultiplier Tubes (PMTs) have been used to convert scintillation light into electrical signals mirion.comx-zlab.comupenn.edunih.govinfn.itindico.global. Modern systems often employ arrays of Silicon Photomultipliers (SiPMs) or Silicon Drift Detectors (SDDs) wikipedia.orgnih.govosti.govresearchgate.netiaea.org.

Photomultiplier Tubes (PMTs): Offer high gain and good sensitivity. Advanced configurations include multi-anode PMTs (MA-PMTs) used in Anger-logic cameras for position-sensitive detection, enabling spatial resolution upenn.edunih.govinfn.itwm.edu.

Silicon Photomultipliers (SiPMs): These solid-state devices offer advantages such as compactness, robustness against magnetic fields, and lower operating voltages compared to PMTs osti.goviaea.org. They are well-matched to the emission spectrum of LaBr₃(Ce) wikipedia.org.

Silicon Drift Detectors (SDDs): SDDs provide very low noise and high quantum efficiency, leading to excellent energy resolution, especially when coupled with fast scintillators like LaBr₃(Ce) wikipedia.orgresearchgate.net. They are less sensitive to temperature and bias drift than PMTs wikipedia.org.

Data Table: Key Properties of this compound (LaBr₃(Ce)) Scintillators

| Property | Standard LaBr₃(Ce) | Enhanced LaBr₃(Ce+Sr) | Units | Notes |

| Light Yield (photons/keVγ) | 63 | 73 | photons/keVγ | Higher light yield contributes to better energy resolution. |

| Energy Resolution @ 662 keV (FWHM) | 2.6% | 2.2% | % | Significantly better than NaI(Tl) (~7%). |

| Primary Decay Time | 0.016 | 0.025 | µs | Fast decay enables high count rate and timing resolution. |

| Wavelength of Emission Max | 380 | 385 | nm | Well-matched to bialkali photocathodes of PMTs and SiPMs. |

| Photoelectron Yield (% of NaI(Tl)) | 165 | >190 | % | Indicates higher light output compared to NaI(Tl). |

| Density | 5.08 | 5.08 | g/cm³ | Good stopping power for gamma rays. |

| Hygroscopic Nature | Yes | Yes | - | Requires hermetic sealing or protective housing. |

| Temperature Stability (Light Output) | Excellent | Excellent | - | Maintains performance over a wide temperature range (~70°C). |

| Intrinsic Background | Present | Present | - | Due to ¹³⁸La and ²²⁷Ac isotopes within the material. |

| Neutron Detection Efficiency (14 MeV) | ~43% (above 0.35 MeV) | - | % | Achieved via inelastic scattering and (n,2n) reactions. |

| Radiation Hardness | Good | Good | - | Can withstand high radiation levels without significant performance loss. |

Long Term Stability and Radiation Hardness of Lanthanum Bromide Materials

Mechanisms of Radiation-Induced Damage in Lanthanum Bromide Crystals

This compound (LaBr₃), particularly when doped with cerium (Ce), is recognized for its excellent scintillation properties, including high light output and superior energy resolution. berkeleynucleonics.com However, its performance can be affected by exposure to radiation, a critical consideration for applications in high-energy physics, space missions, and nuclear spectroscopy. berkeleynucleonics.comresearchgate.net The radiation hardness of LaBr₃:Ce is considered superior to many other scintillators like Sodium Iodide (NaI(Tl)) and Cesium Iodide (CsI(Tl)). luxiumsolutions.com

The primary mechanisms of radiation-induced damage in LaBr₃ crystals involve the creation of defects within the crystal lattice, which act as "color centers." researchgate.net These centers are essentially points in the crystal that absorb the scintillation light before it can reach the photodetector, thereby reducing the measured light output. caltech.edu This degradation leads to a decrease in the scintillator's efficiency and a worsening of its energy resolution. researchgate.netresearchgate.net

Research has shown that when LaBr₃:Ce crystals are exposed to gamma radiation, such as from a Cobalt-60 source, they experience a drop in photoelectron yield and a deterioration in energy resolution. researchgate.netresearchgate.net A phenomenon often described as a "damage shock" has been observed, where an initial, relatively low dose of radiation causes a significant drop in performance. researchgate.net For instance, an early study reported an 8% decrease in light output and a deterioration in energy resolution from 3.0% to 3.8% after a 1 kGy dose of gamma radiation. researchgate.netluxiumsolutions.com Interestingly, subsequent irradiations tend to cause progressively less degradation, indicating that the rate of damage slows substantially after the initial shock. researchgate.netluxiumsolutions.com Performance has been shown to be still useful even after exposure to as much as 111 kGy. luxiumsolutions.com

The formation of radiation-induced color centers is believed to be the main cause of this performance degradation. researchgate.net These defects can cause absorption that reduces the transparency of the crystal to its own scintillation light. caltech.edu The recovery from this damage at room temperature is typically very slow and often incomplete. luxiumsolutions.comresearchgate.net The extent of the damage and the potential for recovery can also be influenced by the cerium concentration within the crystal. researchgate.net

Studies comparing different cerium-doped lanthanum halide crystals have found that while all experience some level of degradation, LaBr₃:5%Ce is considered gamma radiation hard and suitable for applications like planetary missions. researchgate.net The initial "damage shock" is reportedly less severe in newer generations of LaBr₃:5%Ce crystals compared to earlier versions. researchgate.net

Table 1: Impact of Gamma Radiation Dose on LaBr₃:Ce Scintillator Performance

| Cumulative Dose (kGy) | Light Output Degradation | Energy Resolution (FWHM at 662 keV) | Reference |

| 1 | ~8% drop | Deteriorated from 3.0% to 3.8% | luxiumsolutions.com |

| 0.02 | ~23% drop in photoelectron yield | Deteriorated from 5.8% to 6.6% (unpackaged) | researchgate.net |

| 0.1 | ~25% yield loss (packed crystal) | Not specified | researchgate.net |

| 111 | 18% drop (82% of original light output) | 4.8% | luxiumsolutions.com |

Environmental Degradation Pathways of this compound and Mitigation Strategies

A significant challenge to the long-term stability of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the air. shalomeo.comfishersci.fi This interaction with water can degrade the crystal's scintillation performance and ultimately destroy it. Therefore, LaBr₃ crystals must be hermetically sealed in a protective enclosure to prevent any exposure to the environment. google.comluxiumsolutions.com

Another degradation pathway is thermal instability, particularly at the high temperatures required for the densification process during manufacturing. osti.gov Near the surface of the crystal, bromine can become volatile at temperatures exceeding 800 °C, leading to the creation of lattice defects and color centers that can turn the material black. osti.gov

To mitigate these degradation pathways, several strategies are employed:

Hermetic Encapsulation: This is the most critical mitigation strategy. LaBr₃ crystals are always housed in a sealed container, typically made of aluminum, with an optical window (like quartz or glass) to allow the scintillation light to pass through to a photodetector. shalomeo.comluxiumsolutions.cominfn.it This packaging prevents exposure to ambient moisture. luxiumsolutions.com

Controlled Atmosphere Processing: To prevent thermal decomposition during production, processes can be conducted in a controlled atmosphere. Using a carrier gas of nitrogen and excess bromine can drive the chemical equilibrium toward the formation of LaBr₃, preventing bromine loss from the crystal lattice. osti.gov

Dehydration Techniques: Ensuring the starting materials are anhydrous (water-free) is crucial. Methods have been developed to remove water from this compound hydrates, such as by substituting water with other Lewis bases like methanol, followed by a process to convert the resulting compound into anhydrous LaBr₃. osti.gov

The effectiveness of these strategies is essential for the practical use of LaBr₃ detectors, especially in demanding environments such as oil well logging, where they may be subjected to temperatures up to 200°C. luxiumsolutions.comresearchgate.net

Surface Passivation and Encapsulation Techniques for this compound Scintillators

Beyond basic hermetic sealing, advanced surface passivation and encapsulation techniques are employed to protect the LaBr₃ crystal and optimize its performance. These techniques are crucial for maintaining long-term stability and maximizing light collection efficiency.

Encapsulation: The standard method for protecting a LaBr₃ crystal is to encapsulate it in a metal housing, most commonly aluminum. infn.itfrontiersin.org This package includes a transparent window that is optically coupled to the crystal, often with silicone grease, to allow the scintillation light to be transmitted to a light-sensing device like a photomultiplier tube (PMT) or a silicon photomultiplier (SiPM). luxiumsolutions.comarxiv.org The design of the encapsulation is a complex process that combines material science and engineering to create a stable, high-resolution detector. luxiumsolutions.com

Surface Wrapping: The treatment of the crystal's surfaces within the encapsulation (other than the optical window) significantly impacts performance. The surfaces can be treated with either a reflective or an absorptive material. frontiersin.org

Reflective Wrapping: A reflective layer, such as Teflon (polytetrafluoroethylene) tape, is used to reflect scintillation photons that travel towards the sides of the crystal back towards the photodetector. This technique generally increases the amount of light collected, resulting in a higher light output and better energy and timing resolution. frontiersin.org

Absorptive Wrapping: An absorptive layer (e.g., black coating) is used to absorb photons that hit the crystal's sides. While this reduces the total light output, it can improve the spatial resolution of the detector by preventing light from scattering widely before reaching the photodetector. This is particularly useful in imaging applications where determining the exact location of the initial gamma-ray interaction is important. frontiersin.org

Surface Passivation: Surface passivation involves treating the crystal surface to reduce defects that can trap charge carriers or act as non-radiative recombination centers, thereby improving luminescence. While less documented for LaBr₃ specifically compared to semiconductor detectors, the principles apply. For instance, in related perovskite photodetectors coupled to LaBr₃ scintillators, surface passivation using compounds like diphenyl sulfide (B99878) has been shown to reduce trap density and enhance performance. nih.gov Similar core-shell passivation strategies, where a luminescent core is coated with an undoped shell, have been shown to significantly enhance scintillation intensity in LaF₃:Eu nanoparticles by reducing surface-related quenching effects. researchgate.net

Table 2: Comparison of Reflective vs. Absorptive Wrapping on LaBr₃:Ce Crystal Performance

| Performance Metric | Reflective Wrapping | Absorptive Wrapping | Reference |

| Timing Resolution (FWHM) | 273 ps | 536 ps | frontiersin.org |

| Energy Resolution | Varies only slightly across the crystal | Steep degradation near edges and corners | frontiersin.org |

| Light Output | Higher | Lower | frontiersin.org |

| Light Spread Function (LSF) | Wider | Narrower (Improved) | frontiersin.org |

Q & A

Q. What are the critical parameters for optimizing LaBr₃ scintillator detectors in gamma-ray spectroscopy experiments?

Methodological Approach:

- Calibrate detectors using standard gamma sources (e.g., ¹³⁷Cs, ⁶⁰Co) to establish energy resolution and light yield baselines .

- Optimize photomultiplier tube (PMT) voltage and temperature stability to minimize signal drift. Use pulse-shape discrimination to reduce noise interference.

- Validate results against known detector benchmarks (e.g., NaI(Tl) detectors) to assess performance trade-offs .

Q. How should researchers address LaBr₃’s hygroscopicity in experimental setups?

Methodological Approach:

Q. What statistical methods are appropriate for analyzing LaBr₃-based radiation detection data?

Methodological Approach:

- Apply Poisson regression to model count-rate variability. Use Monte Carlo simulations (e.g., GEANT4) to account for gamma-ray interaction probabilities.

- Validate statistical significance via chi-square goodness-of-fit tests between observed and simulated spectra .

Advanced Research Questions

Q. How can machine learning improve the interpretation of LaBr₃ spectral data in environmental radionuclide mapping?

Methodological Approach:

- Train convolutional neural networks (CNNs) on labeled spectra to automate peak identification (e.g., distinguishing ²²⁶Ra from ²³⁸U decay chains).

- Optimize models using hybrid datasets combining experimental spectra and synthetic noise profiles. Validate accuracy against ground-truth activity measurements from alpha spectroscopy .

Q. What experimental strategies resolve discrepancies in LaBr₃’s intrinsic radioactivity measurements?

Methodological Approach:

Q. How can LaBr₃ detectors be integrated into multi-modal nuclear physics experiments (e.g., cluster decay studies)?

Methodological Approach:

- Synchronize LaBr₃ arrays with silicon strip detectors for correlated gamma-fragment detection.

- Use kinematic fitting to reconstruct decay pathways, leveraging LaBr₃’s <2% energy resolution at 1 MeV to improve angular correlation accuracy .

Q. What methodologies address cross-disciplinary data integration when using LaBr₃ in hybrid materials research (e.g., perovskite-LBr composites)?

Methodological Approach:

- Perform X-ray diffraction (XRD) and thermoluminescence (TL) to characterize structural and luminescent properties.

- Apply multivariate analysis to correlate crystal defects (via positron annihilation spectroscopy) with scintillation efficiency .

Methodological Best Practices

- Sample Size Justification: Use power analysis to determine minimum detectable activity (MDA) thresholds in radiation studies, factoring in detector efficiency and background variability .

- Data Contradiction Protocol: Deploy Bayesian inference to weigh conflicting results (e.g., emission spectra variations) against prior experimental distributions .

- Cross-Validation: Replicate experiments in independent labs using standardized LaBr₃ crystal batches to isolate material-driven anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.